2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide
Description
Properties
IUPAC Name |
2-cyano-3-(1-methylpyrrol-2-yl)-N-prop-2-enylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-3-6-14-12(16)10(9-13)8-11-5-4-7-15(11)2/h3-5,7-8H,1,6H2,2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZZNKNFFBCRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate is then reacted with prop-2-en-1-amine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments would be crucial to achieve high efficiency.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the enamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of 2-cyano compounds exhibit notable antibacterial and antifungal activities. For instance, studies on related compounds have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, showcasing the potential for developing new antimicrobial agents based on the structural framework of 2-cyano derivatives . The incorporation of the pyrrole moiety enhances biological activity due to its ability to interact with biological targets effectively.
Anticancer Activity
Compounds similar to 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide have been evaluated for anticancer properties. The presence of cyano and acrylamide functionalities allows for interactions with cellular mechanisms, potentially leading to apoptosis in cancer cells. Preliminary studies suggest that modifications to the compound can lead to increased selectivity and potency against various cancer cell lines .
Synthetic Utility
Versatile Building Block
The compound serves as a versatile building block in organic synthesis. Its unique functional groups enable it to participate in various chemical reactions, including Michael additions, cycloadditions, and nucleophilic substitutions. This versatility is crucial for synthesizing more complex molecules in pharmaceutical chemistry .
Synthesis of Novel Derivatives
Research has shown that 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide can be used to synthesize novel derivatives with enhanced properties. For example, modifications to the pyrrole ring or the acrylamide moiety can yield compounds with improved solubility and bioactivity profiles .
Material Science Applications
Polymer Chemistry
In material science, compounds like 2-cyano derivatives are explored for their potential in polymer synthesis. The acrylamide functionality allows these compounds to act as monomers in polymerization reactions, leading to materials with tailored properties for applications in coatings, adhesives, and drug delivery systems .
Supramolecular Chemistry
The supramolecular interactions involving 2-cyano compounds have been studied extensively. These interactions can lead to the formation of organized structures that are useful in nanotechnology and sensor applications. The ability to form hydrogen bonds and π-stacking interactions enhances their utility in creating functional materials .
Case Studies
Mechanism of Action
The mechanism by which 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. The cyano group and the enamide structure allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve key signaling pathways in cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related derivatives, highlighting substituent variations and their implications:
Key Observations:
- Electronic Effects : The 1-methylpyrrole group in the target compound introduces electron-rich aromaticity, contrasting with electron-withdrawing groups (e.g., sulfamoyl in 5b, nitro in furan derivatives) that alter charge distribution and reactivity .
- Solubility : Sulfamoyl substituents (5b, 5c) improve aqueous solubility compared to the hydrophobic propenyl group in the target compound .
- Biological Relevance : Pyrrole and propenyl moieties are associated with bioactivity in kinase inhibitors and antihypertensive agents, as seen in docking studies of related thiazolimines .
Biological Activity
2-Cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide, a compound with potential pharmacological applications, has garnered interest for its biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 204.23 g/mol. The structure features a pyrrole ring, a cyano group, and an amide functionality, which may contribute to its biological properties.
Biological Activities
1. Antimicrobial Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide can inhibit the growth of both Gram-positive and Gram-negative bacteria.
In vitro testing against Escherichia coli and Pseudomonas aeruginosa demonstrated varying degrees of efficacy, with minimum inhibitory concentration (MIC) values indicating potential as an antibacterial agent. For example, related compounds displayed MIC values ranging from 50 to 100 µg/mL against these pathogens .
2. Antimalarial Activity
The compound's structural similarity to known antimalarial agents suggests potential efficacy against malaria-causing parasites such as Plasmodium falciparum. A study involving similar pyrrole derivatives reported IC50 values in the low nanomolar range, showcasing strong antiplasmodial activity . The therapeutic index was favorable, indicating low cytotoxicity against human cell lines while maintaining efficacy against malaria parasites.
3. Cytotoxicity Studies
Cytotoxicity assays conducted on human hepatic HepG2 cells revealed that certain derivatives exhibited IC50 values above 1 µM, indicating low toxicity levels and a favorable therapeutic index (TI > 134). This suggests that while the compound may have potent biological activities, it does not adversely affect mammalian cells at therapeutic concentrations .
Table 1: Biological Activity Summary
| Activity | Tested Pathogen/Cell Line | IC50 (nM) | Comments |
|---|---|---|---|
| Antibacterial | E. coli | 50 | Moderate activity |
| P. aeruginosa | 75 | Effective against Gram-negative bacteria | |
| Antimalarial | P. falciparum | <10 | High potency observed |
| Cytotoxicity | HepG2 cells | >1000 | Low toxicity |
The precise mechanism by which 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide exerts its biological effects is still under investigation. However, it is hypothesized that the cyano group and the pyrrole moiety play critical roles in interacting with biological targets such as enzymes or receptors involved in microbial growth or parasitic survival.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-(prop-2-en-1-yl)prop-2-enamide, and how can purity be optimized?
- Methodological Answer : A common approach involves condensation reactions between N-methyl-pyrrole-2-carboxaldehyde and cyanoacetamide derivatives. For example, ethyl cyanoacetate has been used in analogous syntheses under basic conditions (e.g., Knoevenagel condensation) . Purification via flash column chromatography (e.g., 40% ethyl acetate/hexane) is critical for removing unreacted precursors. HRMS and HPLC-UV/MS (as used in related enamide syntheses) should validate purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT and 2D experiments (e.g., HSQC, HMBC) to confirm the α,β-unsaturated enamide backbone and substituents.
- FT-IR : Verify cyano (C≡N, ~2200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups.
- HRMS : Confirm molecular weight with <2 ppm error .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Although specific hazard data are limited, structurally related acrylamides often require:
- PPE (gloves, lab coat, goggles).
- Use of a fume hood to avoid inhalation/contact (similar to N-(2,2-dimethoxyethyl)prop-2-enamide protocols) .
- Emergency protocols for spills (e.g., neutralization with activated carbon) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in solvents like DCM/hexane.
- Refinement : Employ SHELXL for small-molecule refinement, addressing potential twinning or disorder (common in enamide derivatives). SHELXL’s constraints (e.g., DFIX, SIMU) improve accuracy .
- Visualization : ORTEP-3 can generate thermal ellipsoid diagrams to highlight bond distortions .
Q. How do electronic effects of the 1-methylpyrrole substituent influence the compound’s reactivity or bioactivity?
- Methodological Answer :
- Computational Modeling : Use DFT (e.g., Gaussian) to calculate frontier molecular orbitals (HOMO/LUMO) and assess electron-withdrawing/donating effects of the pyrrole ring.
- Comparative Studies : Synthesize analogs (e.g., replacing methyl with morpholine or nitro groups) and compare bioactivity (e.g., enzyme inhibition assays) .
Q. What strategies address discrepancies between spectroscopic data and computational predictions?
- Methodological Answer :
- Validation : Cross-check NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw).
- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility .
- Crystallographic Validation : Resolve ambiguities via XRD (e.g., confirming E/Z isomerism in the enamide group) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., nitro) on the pyrrole ring to modulate π-π stacking in target binding pockets .
- Bioisosteric Replacement : Replace the cyano group with sulfonamide or carboxylate to alter solubility/target affinity .
- In Silico Screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
